molecular formula C19H19NO3 B2852457 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate CAS No. 390393-42-7

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate

Cat. No. B2852457
M. Wt: 309.365
InChI Key: ONVIOASDTABOHB-UHFFFAOYSA-N
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Description

“3,4-dihydroisoquinolin-1 (2H)-one” is a bioactive natural scaffold that has been used for plant disease management . A total of 59 derivatives of this scaffold were synthesized for this purpose .


Synthesis Analysis

The derivatives of “3,4-dihydroisoquinolin-1 (2H)-one” were synthesized using the Castagnoli–Cushman reaction .


Chemical Reactions Analysis

The Castagnoli–Cushman reaction was used to synthesize the derivatives of "3,4-dihydroisoquinolin-1 (2H)-one" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydro-1H-quinolin-4-one” (a similar compound) are as follows :

Future Directions

The results of the study on “3,4-dihydroisoquinolin-1 (2H)-one” derivatives would help to better understand the mode of action and the structure-activity relationship (SAR) of these derivatives, and provide crucial information for further design and development of more potent derivatives as antioomycete agents against P. recalcitrans .

properties

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-14-8-10-16(11-9-14)19(22)23-13-18(21)20-12-4-6-15-5-2-3-7-17(15)20/h2-3,5,7-11H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVIOASDTABOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate

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